molecular formula C11H11F2N3 B8154750 2-(3,3-Difluoropyrrolidin-1-yl)-6-methylnicotinonitrile

2-(3,3-Difluoropyrrolidin-1-yl)-6-methylnicotinonitrile

Cat. No.: B8154750
M. Wt: 223.22 g/mol
InChI Key: JUFDFZXEBATXNC-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-6-methylnicotinonitrile is a chemical compound that belongs to the class of fluorinated pyridines

Preparation Methods

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-6-methylnicotinonitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the difluoropyrrolidinyl and methylnicotinonitrile groups under specific conditions.

Chemical Reactions Analysis

2-(3,3-Difluoropyrrolidin-1-yl)-6-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-6-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-6-methylnicotinonitrile involves its interaction with specific molecular targets. The fluorinated pyridine moiety can interact with enzymes and receptors, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(3,3-Difluoropyrrolidin-1-yl)-6-methylnicotinonitrile include other fluorinated pyridines and pyrrolidines. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications. For example:

    2-Fluoropyridine: A simpler fluorinated pyridine with different reactivity and applications.

    3,3-Difluoropyrrolidine: A fluorinated pyrrolidine with distinct properties and uses.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c1-8-2-3-9(6-14)10(15-8)16-5-4-11(12,13)7-16/h2-3H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFDFZXEBATXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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